2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)pentanamide

Description

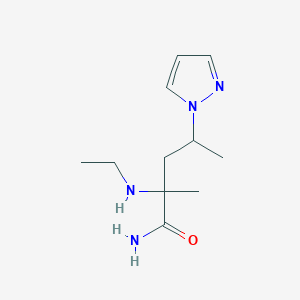

2-(Ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)pentanamide (CAS: 1342618-40-9) is a synthetic organic compound featuring a pentanamide backbone substituted with an ethylamino group, a methyl group, and a 1H-pyrazol-1-yl moiety. With a molecular weight of 224.31 g/mol and a purity of 98%, it belongs to the class of 5-membered nitrogen-containing heterocycles .

Properties

Molecular Formula |

C11H20N4O |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

2-(ethylamino)-2-methyl-4-pyrazol-1-ylpentanamide |

InChI |

InChI=1S/C11H20N4O/c1-4-13-11(3,10(12)16)8-9(2)15-7-5-6-14-15/h5-7,9,13H,4,8H2,1-3H3,(H2,12,16) |

InChI Key |

BKHWMLXLGUGGBB-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)(CC(C)N1C=CC=N1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)pentanamide typically involves the reaction of an appropriate pyrazole derivative with an ethylamine derivative under controlled conditions. One common method involves the use of a Rh(III)-catalyzed C-H bond functionalization of pyrazole derivatives with internal alkynes . This method provides a straightforward way to synthesize the desired compound in moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)pentanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding pyrazole N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)pentanamide has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Materials Science: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, influencing pathways such as signal transduction and metabolic processes .

Comparison with Similar Compounds

Key Observations :

- Heterocycle Impact : Pyrazole (6π-electron aromatic system) offers distinct electronic properties compared to triazole (more polar, hydrogen-bonding capacity) or imidazole (basic nitrogen). These differences influence solubility, binding affinity, and metabolic stability .

Physicochemical Properties

| Property | This compound | P23 (Pyrazole Derivative) |

|---|---|---|

| Molecular Weight | 224.31 | 552.68 |

| Melting Point | Not Reported | 144–146°C |

| Yield | Not Reported | 47% |

| Purity | 98% | Not Reported |

Notes:

- The target compound’s purity (98%) suggests robust synthesis protocols, though its discontinuation may indicate challenges in scalability or stability .

- P23, a structurally complex pyrazole derivative with phenyl and urea substituents, demonstrates lower synthetic yield (47%) and higher molecular weight, reflecting increased synthetic complexity .

Commercial Status

| Compound | Supplier Availability |

|---|---|

| This compound | Discontinued |

| Other 5-membered heterocycles | Discontinued |

Market Insights : The discontinuation of these compounds by CymitQuimica may reflect niche demand or synthesis challenges. However, academic interest persists, as evidenced by active research on structurally related molecules like P23 .

Biological Activity

Overview

2-(Ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)pentanamide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include an ethylamino group and a pyrazole ring. The compound's molecular formula is , with a molecular weight of 224.30 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The pyrazole moiety is known to influence multiple signaling pathways, affecting processes such as cell proliferation and apoptosis. Preliminary studies suggest that the compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated .

Antimicrobial Activity

Research indicates that related pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of various bacterial strains and fungi, suggesting that this compound may possess similar activities .

Antioxidant Properties

The antioxidant capacity of pyrazole derivatives has been explored in several studies. These compounds have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for potential therapeutic applications in diseases characterized by oxidative damage .

Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of various synthesized pyrazole derivatives, including those structurally similar to this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating a promising avenue for further exploration .

Study 2: Antioxidant Activity Assessment

In another study focusing on the antioxidant properties of related compounds, the DPPH radical scavenging assay was employed to assess the efficacy of pyrazole derivatives. The findings revealed that these compounds effectively reduced DPPH radicals, showcasing their potential as antioxidants .

Study 3: Cytotoxicity Screening

Research involving cytotoxicity screening against various cancer cell lines indicated that certain pyrazole derivatives could induce apoptosis in tumor cells. While specific data for this compound is still emerging, it aligns with the observed trends in similar compounds .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(1H-Pyrazol-1-yl)pyridine | Structure | Antimicrobial, Antioxidant |

| 4-(4-Fluorophenyl)-2-(1H-pyrazol-1-yl)thiazole | Structure | Cytotoxicity against cancer cells |

This table illustrates how this compound compares with other biologically active pyrazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.